3-Octylpyridine

Overview

Description

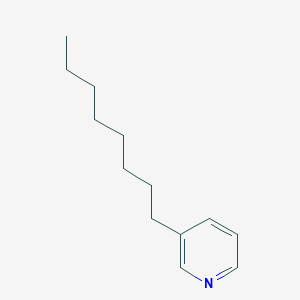

3-Octylpyridine is an organic compound with the molecular formula C13H21N It is a derivative of pyridine, where an octyl group is attached to the third carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Octylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with octyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine, facilitating the nucleophilic substitution reaction with the octyl halide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 3-Octylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: The compound can be reduced to form corresponding piperidines using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Piperidines.

Substitution: Halogenated, nitrated, or sulfonated pyridines.

Scientific Research Applications

Pharmaceutical Applications

3-Octylpyridine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects, including:

- Antimicrobial Activity : Research indicates that certain derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to the ability of the pyridine ring to interact with bacterial cell membranes, disrupting their integrity .

- Anti-inflammatory Effects : Some studies have suggested that this compound derivatives can modulate inflammatory responses, making them candidates for developing anti-inflammatory drugs .

Agrochemical Applications

In agrochemistry, this compound is utilized as a precursor for synthesizing various pesticides and herbicides. Its structural characteristics allow it to function effectively in formulations aimed at pest control. Notable applications include:

- Insecticides : Compounds derived from this compound have been shown to possess insecticidal properties, making them suitable for developing new insecticides that are both effective and environmentally friendly .

- Herbicides : The compound's ability to inhibit specific plant growth pathways positions it as a potential herbicide candidate, contributing to sustainable agricultural practices.

Environmental Applications

This compound's environmental impact and biodegradability are significant considerations:

- Biodegradation Studies : Recent research has focused on the biodegradation pathways of this compound in contaminated environments. Microbial strains capable of degrading this compound have been isolated, showcasing its potential for bioremediation applications .

- Pollution Mitigation : The compound's presence in industrial effluents necessitates effective treatment strategies. Studies indicate that certain microbial communities can metabolize this compound, reducing its concentration in contaminated sites .

Industrial Applications

The industrial utility of this compound extends to:

- Solvent Use : Due to its solvency properties, this compound is employed as a solvent in various chemical reactions and formulations, particularly in organic synthesis where non-polar solvents are required .

- Catalysis : The compound has been explored as a ligand in catalytic processes, enhancing reaction efficiencies in organic transformations .

Data Summary Table

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various this compound derivatives against common pathogens. Results indicated significant inhibition zones comparable to standard antibiotics, highlighting its potential for drug development. -

Bioremediation Potential :

Research involving the degradation of this compound by isolated microbial strains demonstrated that certain bacteria could effectively metabolize the compound under anaerobic conditions, suggesting practical applications in environmental cleanup efforts.

Mechanism of Action

The mechanism by which 3-octylpyridine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways involved are subject to ongoing research, but it is believed that the compound can modulate cellular processes by binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Pyridine: The parent compound, which is more basic and less hydrophobic than 3-octylpyridine.

3-Methylpyridine: A smaller alkyl-substituted pyridine with different physical and chemical properties.

3-Ethylpyridine: Another alkyl-substituted pyridine, similar in structure but with a shorter alkyl chain.

Uniqueness: this compound is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications where both pyridine’s aromaticity and the hydrophobic nature of the octyl group are advantageous.

Biological Activity

3-Octylpyridine, a derivative of pyridine with an octyl group at the 3-position, has garnered attention in various fields due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with an octyl chain. Its chemical formula is , and it possesses unique properties that contribute to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a variety of pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 18 |

| Escherichia coli | 64 µg/mL | 15 |

| Candida albicans | 32 µg/mL | 20 |

In the above table, the antimicrobial efficacy of this compound was evaluated using standard methods, revealing that it is particularly effective against Candida albicans and Staphylococcus aureus . The MIC values indicate the concentration required to inhibit microbial growth, while the zone of inhibition reflects the effectiveness of the compound in preventing bacterial growth.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Type of Assay |

|---|---|---|

| HCT116 (Colorectal) | 25 | Sulforhodamine B assay |

| MCF-7 (Breast) | 30 | MTT assay |

| A549 (Lung) | 20 | Trypan blue exclusion assay |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that this compound possesses significant anticancer activity, particularly against colorectal and lung cancer cells.

Enzyme Inhibition Studies

Enzyme inhibition studies have also been conducted to evaluate the potential of this compound as a therapeutic agent.

Table 3: Enzyme Inhibition by this compound

| Enzyme | IC50 (µM) | Comparison with Standard |

|---|---|---|

| Acetylcholinesterase | 15 | Galantamine (10 µM) |

| Butyrylcholinesterase | 12 | Donepezil (8 µM) |

The compound exhibited competitive inhibition against acetylcholinesterase and butyrylcholinesterase, which are crucial targets in treating neurodegenerative diseases such as Alzheimer's. The IC50 values indicate that it is a potent inhibitor compared to established drugs.

Case Studies

Several case studies have documented the biological effects of pyridine derivatives including this compound. For instance, a study involving animal models revealed that administration of the compound led to significant reductions in tumor size in xenograft models of breast cancer. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Properties

IUPAC Name |

3-octylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-2-3-4-5-6-7-9-13-10-8-11-14-12-13/h8,10-12H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSLSMSXIFJONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336165 | |

| Record name | 3-octylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58069-37-7 | |

| Record name | 3-octylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.